![molecular formula C21H25N3O2 B2373728 1-(2,4-Dimethylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894007-54-6](/img/structure/B2373728.png)
1-(2,4-Dimethylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dimethylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a chemical compound with potential applications in scientific research. It is also known as DPU-1 and belongs to the class of urea derivatives.
作用机制
DPU-1 acts as a positive allosteric modulator of the NMDA receptor. It binds to a specific site on the receptor and enhances its activity, leading to increased synaptic plasticity and improved learning and memory. DPU-1 also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
DPU-1 has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. It also has anti-inflammatory effects and can reduce oxidative stress in the brain. However, further research is needed to fully understand the biochemical and physiological effects of DPU-1.
实验室实验的优点和局限性
One advantage of DPU-1 is its specificity for the NMDA receptor, which reduces the risk of off-target effects. It is also relatively easy to synthesize and has a moderate to high potency. However, DPU-1 has a short half-life and may require frequent dosing in experiments. It is also relatively expensive compared to other NMDA receptor modulators.
未来方向
There are several potential future directions for research on DPU-1. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its role in synaptic plasticity and learning and memory processes. Further research is also needed to optimize the synthesis and dosing of DPU-1 for use in experiments.
合成方法
The synthesis of DPU-1 involves the reaction of 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid with 1,2-dimethyl-4-aminobenzene in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with isocyanate to form DPU-1. The overall yield of this synthesis method is around 50%.
科学研究应用
DPU-1 has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. DPU-1 has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.
属性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-13-5-8-19(16(4)9-13)23-21(26)22-17-11-20(25)24(12-17)18-7-6-14(2)15(3)10-18/h5-10,17H,11-12H2,1-4H3,(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBRTQHBGISDJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373645.png)
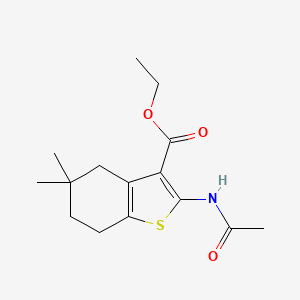
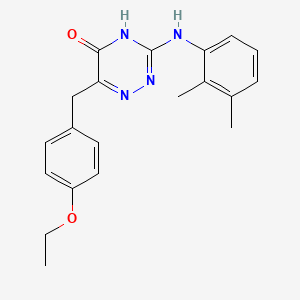
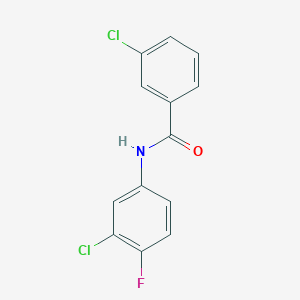
![Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B2373651.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2373656.png)
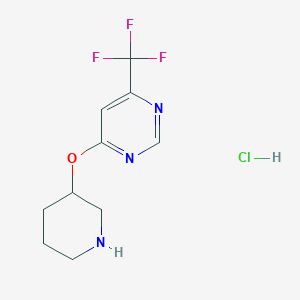
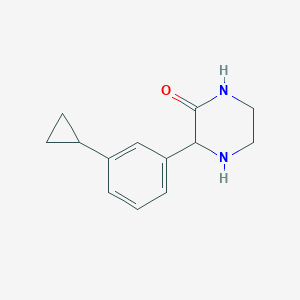

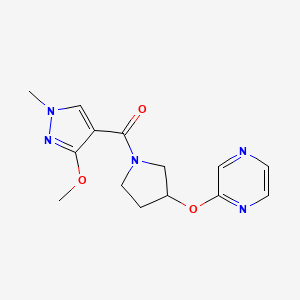
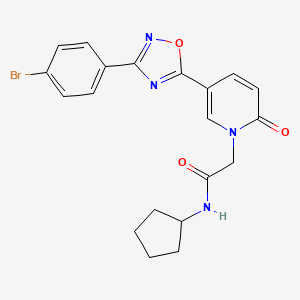


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2373667.png)